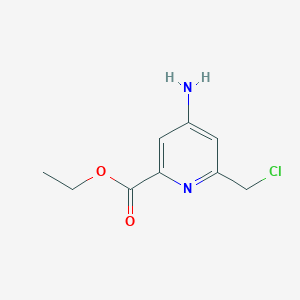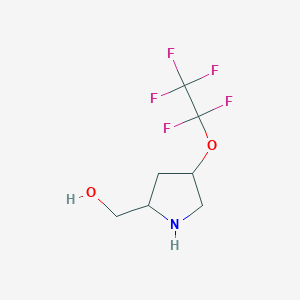
4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride is an organic compound with the molecular formula C8H8ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with an aminomethyl group at the 4-position and a nitro group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride typically involves a multi-step process:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Oxidation: The methyl group is then oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Aminomethylation: The carboxylic acid is then subjected to aminomethylation, where formaldehyde and ammonium chloride are used to introduce the aminomethyl group at the 4-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 4-(Aminomethyl)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: Methyl 4-(aminomethyl)-3-nitrobenzoate and other esters.
Scientific Research Applications
4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The aminomethyl and nitro groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the nitro group. Used in the synthesis of folic acid and as a UV filter in sunscreens.
3-Nitrobenzoic acid: Similar structure but lacks the aminomethyl group. Used as an intermediate in organic synthesis and in the production of dyes.
4-(Aminomethyl)benzoic acid: Similar structure but lacks the nitro group. Used in the synthesis of pharmaceuticals and as a chemical intermediate.
Uniqueness
4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride is unique due to the presence of both the aminomethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9ClN2O4 |
|---|---|
Molecular Weight |
232.62 g/mol |
IUPAC Name |
4-(aminomethyl)-3-nitrobenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H8N2O4.ClH/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;/h1-3H,4,9H2,(H,11,12);1H |
InChI Key |
CALFPGANNNSJNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754197.png)



![6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B11754206.png)



![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11754237.png)




